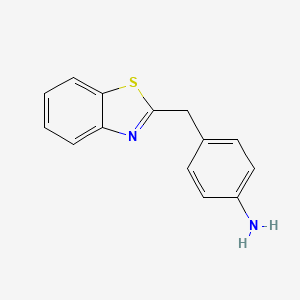

4-(1,3-Benzothiazol-2-ylmethyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(1,3-Benzothiazol-2-ylmethyl)aniline" is a derivative of benzothiazole, which is a heterocyclic compound consisting of a benzene ring fused to a thiazole ring. Benzothiazole derivatives are known for their diverse biological activities and applications in various fields, including materials science and pharmaceuticals. The compound is structurally related to the benzothiazole aniline derivatives discussed in the provided papers, which have been synthesized and studied for their biological activities and physicochemical properties .

Synthesis Analysis

The synthesis of benzothiazole derivatives typically involves the formation of the benzothiazole core followed by subsequent functionalization. For example, the synthesis of benzothiazole aniline derivatives can be achieved by the reduction of nitro compounds in neutral conditions with sodium dithionite (Na2S2O4), yielding moderate yields . Similarly, the synthesis of other benzothiazole derivatives involves key intermediates, such as bromoethanone or thiobenzanilides, which are then further reacted with various reagents to introduce different substituents and achieve the desired compounds .

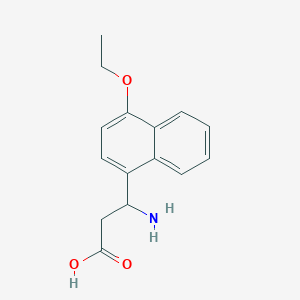

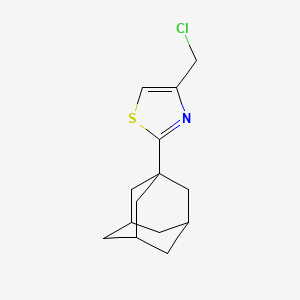

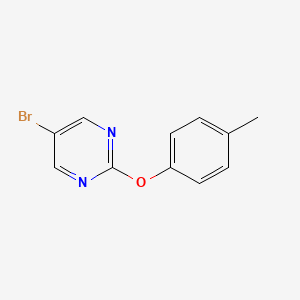

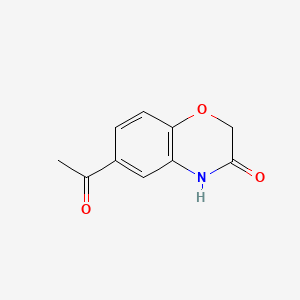

Molecular Structure Analysis

The molecular structure of benzothiazole derivatives is characterized by the presence of the benzothiazole moiety and various substituents attached to it. The structure of these compounds is typically confirmed using spectroscopic methods such as infrared (IR), nuclear magnetic resonance (NMR), and mass spectrometry (MS) . The nature of the substituents and their position on the benzothiazole ring can significantly influence the properties and reactivity of the compound.

Chemical Reactions Analysis

Benzothiazole derivatives can participate in various chemical reactions, including electropolymerization, Schiff base formation, and reactions with aza crown ether receptor units for metal ion sensing . The reactivity of these compounds is influenced by the electronic properties of the substituents, which can affect the stability and reactivity of intermediates and the overall outcome of the reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives, such as their conductivity, electroactivity, and biological activities, are determined by their molecular structure. For instance, copolymers of benzothiazole and aniline exhibit varying electroactivity and conductivity based on the initial ratio of the two monomers . The biological activities of these compounds, including antimicrobial, antioxidant, and larvicidal activities, are also influenced by the nature of the substituents and the molecular framework of the benzothiazole core . The introduction of fluorine atoms into the benzothiazole ring can lead to compounds with potent cytotoxicity against certain cancer cell lines .

Applications De Recherche Scientifique

Anti-Tubercular Compounds

- Summary of Application: Benzothiazole derivatives have been synthesized and studied for their anti-tubercular activity . These compounds have shown promising results against M. tuberculosis .

- Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .

- Results: The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .

Green Chemistry

- Summary of Application: Benzothiazoles have played an important role in the field of biochemistry and medicinal chemistry due to their highly pharmaceutical and biological activity . They are synthesized using green chemistry principles .

- Methods of Application: The synthesis of benzothiazole compounds related to green chemistry is achieved from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .

- Results: The synthesis of benzothiazoles is of considerable interest due to their potent and significant biological activities and great pharmaceutical value .

Anti-Bacterial and Anti-Fungal Compounds

- Summary of Application: Benzothiazole derivatives have been synthesized and evaluated for their anti-bacterial and anti-fungal activities .

- Methods of Application: The synthesis of benzothiazole derivatives is achieved through various synthetic pathways. These compounds are then tested on bacterial and fungal strains to evaluate their inhibitory activities .

- Results: Some benzothiazole derivatives have shown significant inhibitory activities against bacterial and fungal strains, indicating their potential as anti-microbial agents .

Anti-Oxidant Compounds

- Summary of Application: Benzothiazole derivatives have been synthesized and evaluated for their anti-oxidant activities .

- Methods of Application: The synthesis of benzothiazole derivatives is achieved through various synthetic pathways. These compounds are then tested in vitro to evaluate their anti-oxidant activities .

- Results: Some benzothiazole derivatives have shown significant anti-oxidant activities, indicating their potential as therapeutic agents .

Safety And Hazards

The compound “4-(1,3-Benzothiazol-2-ylmethyl)aniline” is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), not eating, drinking or smoking when using this product (P270), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .

Propriétés

IUPAC Name |

4-(1,3-benzothiazol-2-ylmethyl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N2S/c15-11-7-5-10(6-8-11)9-14-16-12-3-1-2-4-13(12)17-14/h1-8H,9,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUUPKXREMJGASF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)CC3=CC=C(C=C3)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00395004 |

Source

|

| Record name | 4-(1,3-benzothiazol-2-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1,3-Benzothiazol-2-ylmethyl)aniline | |

CAS RN |

37859-28-2 |

Source

|

| Record name | 4-(1,3-benzothiazol-2-ylmethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00395004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Allyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1273919.png)

![1-(3-{[(Anilinocarbonyl)oxy]imino}cyclohexyl)-2,4-dinitrobenzene](/img/structure/B1273924.png)

![2-Amino-2-(benzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B1273935.png)